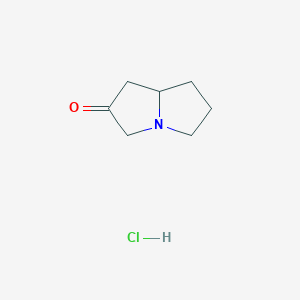

hexahydro-1H-pyrrolizin-2-one hydrochloride

Description

Properties

IUPAC Name |

1,3,5,6,7,8-hexahydropyrrolizin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO.ClH/c9-7-4-6-2-1-3-8(6)5-7;/h6H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMNAIVCLYAWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CN2C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-1H-pyrrolizin-2-one hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. The process involves the use of reactors and purification techniques to obtain the final product with high efficiency.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-pyrrolizin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Hexahydro-1H-pyrrolizin-2-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which hexahydro-1H-pyrrolizin-2-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares hexahydro-1H-pyrrolizin-2-one hydrochloride with other pharmacologically relevant hydrochloride salts:

Key Observations :

- Core Structure : Unlike benzydamine (aromatic benzofuran) or memantine (adamantane), hexahydro-1H-pyrrolizin-2-one features a saturated bicyclic system, reducing aromatic interactions but enhancing conformational flexibility .

- Bioactivity: While memantine and ropinirole target neurological pathways (NMDA receptors, dopamine agonists), hexahydro-1H-pyrrolizin-2-one’s activity remains underexplored but may align with pyrrolizidine alkaloid analogs known for anticholinergic or antiviral effects .

Physicochemical Properties

Comparative solubility and stability data are critical for pharmaceutical formulation:

*Estimated using QSPR models due to lack of experimental data.

Biological Activity

Hexahydro-1H-pyrrolizin-2-one hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the modulation of synaptic transmission and its implications in various therapeutic areas. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which contributes to its biological activity. The compound can be represented structurally as follows:

This structure allows for interactions with various biological targets, particularly neurotransmitter receptors.

The primary mechanism through which this compound exerts its effects is through the modulation of acetylcholine receptors. Research indicates that compounds within this class can selectively influence synaptic transmission, which is crucial for various neurological functions. Specifically, the modulation occurs via:

- Presynaptic Control : Influencing neurotransmitter synthesis and release.

- Postsynaptic Modulation : Altering receptor excitability and responsiveness .

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Neurological Disorders : Its ability to modulate synaptic transmission may provide therapeutic benefits in conditions like Alzheimer's disease and other cognitive dysfunctions.

- Cancer Treatment : Preliminary studies suggest that derivatives of hexahydro-1H-pyrrolizin-2-one may exhibit cytotoxic effects on cancer cells by interfering with nutrient transport systems, effectively "starving" malignant cells .

In Vitro Studies

A study investigated the effects of this compound on cancer cell viability. The findings indicated that at concentrations around 2 μM, the compound significantly reduced cell viability through mechanisms involving:

In Vivo Studies

In vivo studies have yet to be extensively reported for this compound specifically; however, related compounds have demonstrated favorable pharmacokinetics and safety profiles in animal models. These findings suggest potential for further development into clinical applications.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.